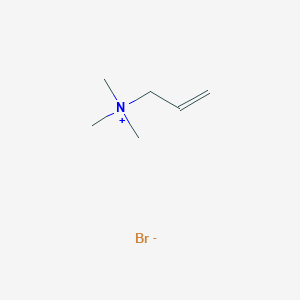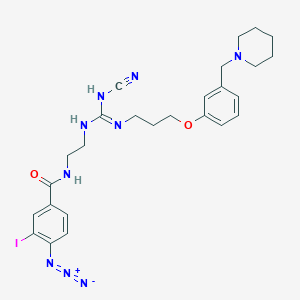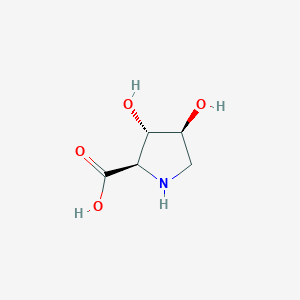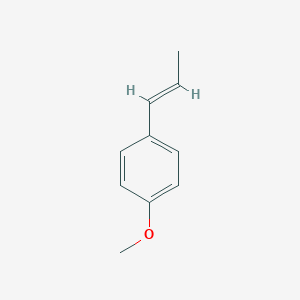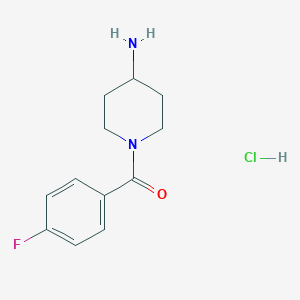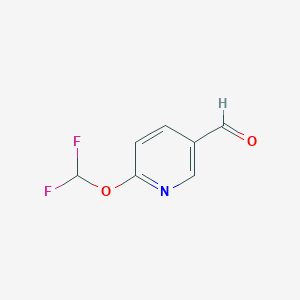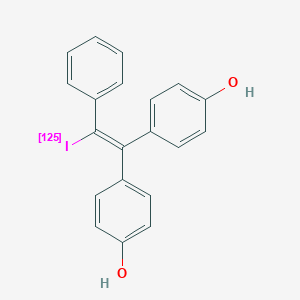![molecular formula C7H7N3O B165852 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone CAS No. 135830-23-8](/img/structure/B165852.png)
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone, also known as IMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of cyclic adenosine monophosphate (cAMP), which has been found to have anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone in lab experiments is its specificity towards certain enzymes, such as COX-2 and PDE4. This specificity allows for targeted inhibition of these enzymes, without affecting other enzymes in the body. However, one of the limitations of using 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone is its potential toxicity, which needs to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone. One direction is to study its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other anti-cancer drugs. Additionally, further research can be done to explore the potential use of 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone in the treatment of viral infections.
Applications De Recherche Scientifique
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
Propriétés
Numéro CAS |
135830-23-8 |
|---|---|
Nom du produit |
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone |
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1-imidazo[1,2-b]pyrazol-1-ylethanone |
InChI |
InChI=1S/C7H7N3O/c1-6(11)9-4-5-10-7(9)2-3-8-10/h2-5H,1H3 |
Clé InChI |
LPSQDAQCEKDSRL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CN2C1=CC=N2 |
SMILES canonique |
CC(=O)N1C=CN2C1=CC=N2 |
Synonymes |
1H-Imidazo[1,2-b]pyrazole, 1-acetyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
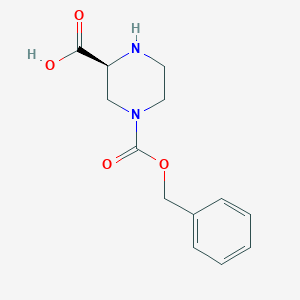
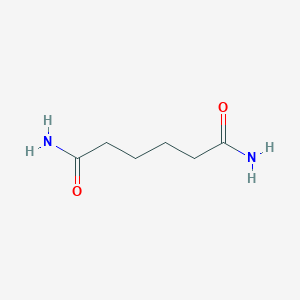
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
